N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a synthetic small molecule characterized by a benzothiazine core fused with a trifluoromethyl-substituted acetamide moiety. The compound features a 1,4-benzothiazin-3-one scaffold with a trifluoromethyl group at position 6 and a 4-chloro-3-(trifluoromethyl)phenyl substituent on the acetamide nitrogen. This structural configuration confers unique electronic and steric properties, including enhanced metabolic stability and lipophilicity due to the trifluoromethyl groups . The chloro and trifluoromethyl substituents on the phenyl ring further modulate reactivity and intermolecular interactions, such as hydrogen bonding and van der Waals forces, which influence crystallization and solubility .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF6N2O2S/c19-11-3-2-9(6-10(11)18(23,24)25)26-15(28)7-14-16(29)27-12-5-8(17(20,21)22)1-4-13(12)30-14/h1-6,14H,7H2,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCFGGGTZNZSRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(S2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a synthetic compound notable for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula :
- Molecular Weight : 468.8 g/mol
The structure includes a chloro group and a trifluoromethyl group attached to a phenyl ring, alongside an acetamide functional group. This unique configuration contributes to its biological activity by influencing interactions with various biological targets.
Preliminary studies suggest that the compound exhibits significant biological activity through several mechanisms:
- Enzyme Inhibition : The trifluoromethyl groups are known to enhance binding affinity to certain enzymes, potentially acting as inhibitors for cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These pathways are critical in inflammatory responses and cancer progression .
- Anticancer Properties : Initial evaluations indicate that the compound may possess anticancer properties, possibly through the inhibition of tumor growth-related signaling pathways.
- Anti-inflammatory Effects : The structural motifs present in the compound suggest potential anti-inflammatory activity, making it a candidate for treating conditions related to chronic inflammation.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound against various targets:
| Target | Activity | IC50 Value (µM) |
|---|---|---|
| AChE | Moderate Inhibition | 19.2 |
| BChE | Moderate Inhibition | 13.2 |
| COX-2 | Moderate Inhibition | Not specified |
| LOX-15 | Moderate Inhibition | Not specified |
These results indicate that the compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases such as Alzheimer's .
Study on Anticancer Activity
A case study focused on the anticancer potential of similar compounds revealed that derivatives with trifluoromethyl substitutions exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study indicated that these compounds could effectively block cell proliferation by inducing apoptosis through mitochondrial pathways.
Study on Anti-inflammatory Effects
Another study evaluated the anti-inflammatory effects of compounds similar to this compound in mouse models. Results showed significant reductions in inflammation markers when treated with these compounds compared to controls, suggesting a promising therapeutic application for inflammatory diseases .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide exhibit notable antimicrobial properties. For instance, derivatives containing the benzothiazine moiety have been tested against various bacterial strains, showing effective inhibition at low concentrations.
Case Study : A study evaluated a series of benzothiazine derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL for certain compounds, indicating strong antimicrobial potential .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research has focused on the synthesis of similar compounds that demonstrate cytotoxic effects against cancer cell lines.
Case Study : A recent investigation into related benzothiazine derivatives showed promising results in inhibiting cell proliferation in human cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .
Data Table: Summary of Biological Activities
| Activity | Tested Compounds | Target Organisms/Cells | MIC/IC50 Values |
|---|---|---|---|
| Antimicrobial | Benzothiazine derivatives | Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 0.5 μg/mL | ||
| Anticancer | Related benzothiazine derivatives | Human cancer cell lines | IC50 < 10 μM |
Agrochemicals
Compounds with similar structures have been explored for use in agrochemicals due to their biological activity against pathogens affecting crops. The trifluoromethyl group enhances the lipophilicity and biological activity of these compounds.
Material Science
The unique properties of this compound may also find applications in material science, particularly in developing polymers with enhanced thermal and chemical stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of N-aryl-2-(3-oxo-6-trifluoromethyl-1,4-benzothiazin-2-yl)acetamides. Key analogs and their comparative attributes are summarized below:
Table 1: Structural and Physicochemical Comparison of Analogs
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The nitro group (in the N-(4-nitrophenyl) analog) significantly enhances electrophilicity and hydrogen-bond acceptor capacity compared to the chloro and trifluoromethyl groups in the target compound. This may increase reactivity in nucleophilic substitution reactions .
- Substituent Position: The 3-(trifluoromethyl)phenyl analog exhibits distinct electronic effects due to the meta-positioned trifluoromethyl group, reducing steric clash with the benzothiazin core compared to the para-substituted target compound.
Crystallographic and Hydrogen-Bonding Behavior
- The target compound’s amide group is planar, facilitating N–H⋯O hydrogen bonds that stabilize dimers of the R₂²(10) type, as observed in related N-arylacetamides .
- In contrast, the N-(4-nitrophenyl) analog’s nitro group participates in additional C–H⋯O interactions, altering crystal symmetry and melting points .
- The N-(2-cyanophenyl) analog’s ortho-cyano group disrupts hydrogen-bonding motifs, leading to polymorphic variations or reduced crystallinity .
Q & A
Q. What are the key considerations for optimizing the synthetic route of this compound?
Methodological Answer: Synthesis requires careful selection of coupling reagents and solvents. For analogous acetamide derivatives, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base has been effective for amide bond formation. Reaction temperatures should be maintained at 273 K to minimize side reactions. Post-synthesis purification via column chromatography and crystallization (e.g., using dichloromethane/ethyl acetate mixtures) is critical for isolating high-purity crystals .
Q. How can structural characterization be performed to confirm the compound’s geometry?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement is the gold standard. Key parameters include analyzing dihedral angles between aromatic rings (e.g., 65.2° between substituted phenyl groups in related compounds) and hydrogen-bonding patterns (N–H⋯O interactions forming infinite chains). Bond-length validation against standard ranges (e.g., C–Cl: 1.74 Å, C–F: 1.35 Å) ensures accuracy. Complementary techniques like FT-IR and NMR (¹H/¹³C) validate functional groups .
Q. What in vitro assays are suitable for initial biological screening?
Methodological Answer: Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. For cytotoxicity, use MTT assays on cell lines relevant to the hypothesized mechanism (e.g., cancer lines for antiproliferative studies). Dose-response curves (IC₅₀ calculations) should employ at least six concentrations in triplicate to ensure reproducibility .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental vs. predicted solubility?
Methodological Answer: Apply hybrid QSPR/DFT models to account for trifluoromethyl groups’ lipophilicity. Use Gaussian09 with B3LYP/6-31G(d) basis sets to calculate solvation free energy (ΔG_solv). Cross-validate with experimental logP values (e.g., shake-flask method) and adjust for crystal packing effects observed in SC-XRD data, which may reduce solubility by 15–20% due to dense hydrogen-bonding networks .
Q. What strategies address contradictory hydrogen-bonding patterns in crystallographic data?
Methodological Answer: Perform graph-set analysis (e.g., Etter’s notation) to classify H-bond motifs (e.g., C(5) chains vs. R₂²(8) rings). For conflicting results, re-refine XRD data with SHELXL using anisotropic displacement parameters and twin refinement for high-symmetry space groups. Compare with analogous structures (e.g., N-(3-chloro-4-fluorophenyl)acetamide derivatives) to identify systematic packing anomalies .
Q. How can metabolic stability be improved without compromising target affinity?
Methodological Answer: Replace metabolically labile groups (e.g., ester linkages) with bioisosteres like amides or sulfonamides. Use CYP450 inhibition assays (human liver microsomes) to identify vulnerable sites. For the trifluoromethyl group, which enhances stability, maintain its position while adjusting adjacent substituents (e.g., chloro to fluoro substitutions) to balance logD and P-glycoprotein efflux ratios .
Safety & Handling
Q. What safety protocols are essential for handling this compound?
Methodological Answer: Follow GHS P201/P202 protocols: Pre-review SDS for acute toxicity (e.g., LD₅₀ > 500 mg/kg in rodents). Use fume hoods with HEPA filters during synthesis to mitigate inhalation risks. Spill containment requires inert absorbents (vermiculite) and neutralization with 10% sodium bicarbonate. Store at 4°C under argon to prevent hydrolysis of the acetamide group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
